BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride
Description
3-[[4-Chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride is a structurally complex small molecule featuring a benzodioxin core, a piperazine-piperidine hybrid moiety, and a benzonitrile group. Its dihydrochloride salt form enhances solubility and stability, a critical factor in pharmaceutical formulation . The compound’s [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold (Figure 1) has been identified as a high-potency inhibitor of the PD-1/PD-L1 immune checkpoint pathway, as demonstrated by graph neural network (EGNN) models trained on immunomodulatory datasets . This scaffold enables "scaffold hopping," retaining bioactivity while diversifying chemical space .
Properties
Molecular Formula |
C41H45Cl3N4O5 |
|---|---|
Molecular Weight |
780.2 g/mol |
IUPAC Name |
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C41H43ClN4O5.2ClH/c1-28-32(8-5-9-34(28)31-11-12-37-40(22-31)49-19-18-48-37)27-51-39-23-38(50-26-30-7-4-6-29(20-30)24-43)33(21-35(39)42)25-46-15-3-2-10-36(46)41(47)45-16-13-44-14-17-45;;/h4-9,11-12,20-23,36,44H,2-3,10,13-19,25-27H2,1H3;2*1H |
InChI Key |
GHDAHXKKICFPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCNCC7)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Catechol Precursor Preparation
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 1,2-Dibromoethane | NaOH, THF, 60°C, 6h | 65–75% | |
| 1,2-Diiodoethane | K2CO3, DMF, 80°C, 12h | 50–60% |
- Chloro and Methoxy Substitution
Piperazine-Piperidine Carbonyl Linkage
The 2-(piperazine-1-carbonyl)piperidin-1-yl fragment is synthesized via carbonyl coupling.
Key Steps:
- Piperazine-Piperidine Intermediate
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine-1-carbonyl chloride synthesis | Phosgene, THF, 0°C → 25°C, 2h | 85% | |
| Coupling with piperazine | Piperazine, THF, Et3N, 25°C, 12h | 70% |
- Phenoxy-Methyl Group Formation
Benzonitrile Core Assembly
The benzonitrile moiety is introduced via nucleophilic aromatic substitution or coupling reactions.
Key Steps:
- Nitrile Group Installation
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Bromobenzonitrile | CuI | DMF | 60–70% | |
| 3-Iodobenzonitrile | Pd(PPh3)4 | Dioxane | 50–55% |
- Final Salt Formation
Critical Reaction Optimization
Table 1: Key Intermediates and Yields
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Target Compound
Comparable Compounds
HBK Series (HBK14–HBK19): Piperazine derivatives with phenoxyalkyl side chains and methoxyphenyl groups (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) . Structural Divergence: Lack benzodioxin and benzonitrile moieties; simpler phenoxy-piperazine architectures. Salt Form: Hydrochloride (single HCl molecule) .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide : Combines piperazine-carboxamide with benzoxazin and chloropyridine groups .
- Overlap : Piperazine backbone.
- Divergence : Trifluoromethylpyridine instead of benzodioxin.
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one: Shares the benzodioxin scaffold but lacks piperazine/piperidine components .
Pharmacological Activity
- The target compound’s PD-1/PD-L1 inhibition is attributed to its benzodioxin scaffold, which optimizes steric and electronic interactions with the PD-L1 protein . In contrast, HBK compounds are likely optimized for CNS penetration due to their lipophilic phenoxy groups .
Physicochemical Properties
- The dihydrochloride form of the target compound improves aqueous solubility compared to hydrochloride salts (e.g., HBK15) . Neutral compounds like the benzodioxin-benzopyran hybrid may require prodrug strategies for bioavailability .
Research Findings
- EGNN Model Validation: The target compound’s scaffold was prioritized by EGNN models even after excluding training data with analogous structures, confirming its novelty and bioactivity .
- Piperazine Derivatives : HBK compounds demonstrate the versatility of piperazine in medicinal chemistry but lack immune-targeting motifs .
Biological Activity
The compound 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride
- Molecular Formula : C28H32ClN3O5
- Molecular Weight : 509.02 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C28H32ClN3O5 |
| Molecular Weight | 509.02 g/mol |
| LogP | 4.56 |
| Solubility in Water | Low |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain protein kinases and metalloproteinases, which are crucial in cancer progression and metastasis .
Case Studies
- Inhibition of Protein Kinases :
- Metalloproteinase Inhibition :
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Protein Kinase Inhibition | Various Cancer Cell Lines | 10 |
| Metalloproteinase Inhibition | MPII | 15 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound indicates moderate absorption with potential for significant bioavailability due to its lipophilic nature. However, toxicity studies have shown that it may induce cytotoxic effects at higher concentrations, necessitating careful dose management in therapeutic applications .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was evaluated using computational models:
| Property | Result |
|---|---|
| Absorption | Good |
| Blood-Brain Barrier Penetration | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the multi-substituted aromatic core of this compound?
- Methodological Answer : The compound’s core requires sequential functionalization. Begin with a substituted phenol intermediate (e.g., 4-chloro-5-hydroxybenzene derivative) and employ Mitsunobu or Williamson ether synthesis to introduce the benzodioxin-containing methoxy group . Use reductive amination or nucleophilic substitution to attach the piperazine-piperidinyl moiety. Protect reactive groups (e.g., nitrile, secondary amines) during synthesis to avoid side reactions .
- Key Considerations : Monitor reaction progress via HPLC or LC-MS (see Table 1 for example conditions) .
Table 1 : Example Analytical Conditions for Intermediate Characterization
| Technique | Column/Probe | Mobile Phase/Parameters | Detection | Reference |
|---|---|---|---|---|
| HPLC | C18 Reverse Phase | Acetonitrile/0.1% formic acid (gradient) | UV-Vis (254 nm) | |
| NMR | DMSO-d6 | 1H (500 MHz), 13C (125 MHz) | - |
Q. How can researchers validate the purity and stability of this hydrochloride salt under experimental conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use ion-pair chromatography to resolve charged species (e.g., dihydrochloride counterion interactions) . For purity, combine elemental analysis with differential scanning calorimetry (DSC) to confirm crystallinity and salt stoichiometry .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets (e.g., GPCRs or kinases)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of target receptors. Use quantum mechanical (QM) calculations (e.g., DFT) to optimize ligand geometry and charge distribution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case Study : A similar benzodioxin-containing compound showed µM affinity for serotonin receptors in docking studies, validated by SPR (ΔG = -8.2 kcal/mol) .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays. For example:
-
In vitro enzymatic assays : Compare fluorogenic substrate turnover vs. radioligand displacement.
-
Cell-based assays : Use CRISPR-edited cell lines to isolate target-specific effects.
Apply multivariate statistical analysis (e.g., PCA) to identify assay-specific variables (e.g., pH, co-solvents) contributing to discrepancies .Table 2 : Example Data Contradiction Analysis Framework
Assay Type Variable Tested Outcome Likelihood of Artifact Enzymatic (Fluorogenic) DMSO concentration >1% IC50 shifted 10-fold High (solvent interference) Cell-Based (Luciferase) Serum-containing media No activity Medium (protein binding)
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable esters at the benzonitrile group to improve membrane permeability .
- In Silico Tools : Predict logP and pKa using ACD/Labs or MarvinSuite; validate with shake-flask experiments .
Q. How can AI-driven platforms accelerate reaction optimization for large-scale synthesis?
- Methodological Answer : Integrate reaction data (e.g., yields, catalysts) into AI platforms like IBM RXN or ChemOS. Train models to predict optimal conditions (e.g., solvent, temperature) for Suzuki-Miyaura cross-coupling steps. Use robotic flow reactors for high-throughput experimentation .
- Example Workflow :
Input historical reaction data (20+ entries) into AI model.
Generate Pareto-optimal conditions balancing yield and cost.
Validate with 5 parallel reactions; refine model iteratively .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
